molecular formula C6H14N2O B13072462 N-Hydroxy-2,2-dimethylbutanimidamide

N-Hydroxy-2,2-dimethylbutanimidamide

Cat. No.: B13072462
M. Wt: 130.19 g/mol
InChI Key: GPSCEFHFHNHSRG-UHFFFAOYSA-N
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Description

N-Hydroxy-2,2-dimethylbutanimidamide is a chemical compound with the molecular formula C6H14N2O It is known for its unique structure, which includes a hydroxyl group attached to an amidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,2-dimethylbutanimidamide typically involves the reaction of 2,2-dimethylbutanamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. One common method involves the use of a dehydrative condensation reaction mediated by triphenylphosphine and iodine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2,2-dimethylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Hydroxy-2,2-dimethylbutanimidamide involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer models .

Comparison with Similar Compounds

  • N-Hydroxy-2,2-dimethylpropanimidamide
  • N-Hydroxybutanamide
  • N-Hydroxy-2-acetylaminofluorene

Comparison: N-Hydroxy-2,2-dimethylbutanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as an MMP inhibitor, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylbutanimidamide

InChI

InChI=1S/C6H14N2O/c1-4-6(2,3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8)

InChI Key

GPSCEFHFHNHSRG-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)(C)/C(=N/O)/N

Canonical SMILES

CCC(C)(C)C(=NO)N

Origin of Product

United States

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